2,4-Dihydroxy-3-Methoxybenzaldehyde (CAS 58922-29-5): A Comprehensive Technical Guide to Synthesis, Properties, and Applications
2,4-Dihydroxy-3-Methoxybenzaldehyde (CAS 58922-29-5): A Comprehensive Technical Guide to Synthesis, Properties, and Applications
Executive Summary
2,4-Dihydroxy-3-methoxybenzaldehyde (CAS 58922-29-5) is a highly functionalized phenolic aldehyde that serves as a critical intermediate in advanced organic synthesis and drug discovery. Characterized by a densely oxygenated benzene ring, this compound provides a unique scaffold for the divergent synthesis of chalcones, coumarins, and complex natural products. Its intrinsic biological activities, including targeted antifungal efficacy and anti-inflammatory modulation, position it as a valuable lead compound in modern pharmacological research [1].
This whitepaper provides an authoritative, step-by-step analysis of its physicochemical properties, de novo synthetic pathways, and downstream applications, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The specific positioning of the functional groups—two hydroxyl groups at C2 and C4, a methoxy group at C3, and an aldehyde at C1—imparts distinct chemical reactivity. The C2-hydroxyl group engages in strong intramolecular hydrogen bonding with the adjacent aldehydic carbonyl, stabilizing the molecule and significantly influencing its partition coefficient (LogP) and bioavailability [1].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,4-Dihydroxy-3-methoxybenzaldehyde |
| CAS Number | 58922-29-5 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Exact Mass | 168.0423 Da |
| SMILES String | COC1=C(C=CC(=C1O)C=O)O |
| Appearance | Off-white to yellowish crystalline solid |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
De Novo Synthesis & Derivatization Protocols
The most robust and regioselective method for synthesizing 2,4-dihydroxy-3-methoxybenzaldehyde is the Vilsmeier-Haack formylation of 2-methoxyresorcinol (2-methoxybenzene-1,3-diol).
Causality in Reaction Design:
The electron-donating hydroxyl groups at C1 and C3 of 2-methoxyresorcinol strongly activate the aromatic ring via resonance, directing electrophilic attack to the equivalent C4 and C6 positions. The Vilsmeier-Haack reagent (a chloromethyleneiminium ion) acts as a mild, highly selective electrophile that prevents over-formylation, ensuring high yields of the mono-aldehydic product.
Step-by-Step Methodology: Vilsmeier-Haack Formylation
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Reagent Preparation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0–5 °C using an ice-water bath. Add Phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise over 30 minutes. Causality: Strict temperature control prevents the violent, exothermic degradation of the highly reactive chloromethyleneiminium intermediate.
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Substrate Addition: Dissolve 2-methoxyresorcinol (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0–5 °C.
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Electrophilic Aromatic Substitution: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 60–70 °C for 3 hours. Causality: Thermal activation provides the necessary energy to break aromaticity temporarily and form the stable aryl-iminium intermediate.
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Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Add saturated aqueous sodium acetate (NaOAc) until the pH reaches 6.0–6.5. Causality: Buffered hydrolysis smoothly converts the iminium ion to the aldehyde without risking the base-catalyzed degradation of the sensitive phenolic hydroxyl groups.
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Isolation: Stir the aqueous mixture for 2 hours until precipitation is complete. Filter the yellowish solid under a vacuum, wash with cold distilled water, and recrystallize from aqueous ethanol to yield pure 2,4-dihydroxy-3-methoxybenzaldehyde.
Vilsmeier-Haack formylation workflow for synthesizing 2,4-dihydroxy-3-methoxybenzaldehyde.
Pharmacological & Biological Applications
Beyond its utility as a synthetic building block, 2,4-dihydroxy-3-methoxybenzaldehyde exhibits intrinsic biological properties and serves as a precursor for targeted therapeutics [2].
Antifungal and Anti-Inflammatory Efficacy
Recent pharmacological profiling has identified this compound as a potent antifungal agent, demonstrating significant inhibitory effects against the opportunistic pathogen Candida albicans. Furthermore, in vivo studies utilizing a mouse model of colitis have shown that systemic administration of the compound significantly downregulates pro-inflammatory cytokines, suggesting its viability as a lead compound for gastrointestinal inflammatory disorders [2].
Synthesis of ERα-Targeted Chalcones
The compound is extensively utilized in the synthesis of highly oxygenated chalcones via the Claisen-Schmidt condensation . By reacting 2,4-dihydroxy-3-methoxybenzaldehyde with halogenated acetophenones (e.g., 5-chloro-2-hydroxyacetophenone) under basic conditions, researchers can generate molecules like 5'-chloro-2',4-dihydroxy-3-methoxychalcone. Molecular docking simulations have confirmed that these specific chalcone architectures exhibit high binding affinity for Estrogen Receptor-alpha (ERα), a primary target in hormone-receptor-positive breast cancer therapies [2].
Claisen-Schmidt condensation pathway for ERα-targeted chalcone derivatives.
Analytical Characterization Signatures
To ensure structural integrity and purity during drug development workflows, the following analytical signatures are considered standard for 2,4-dihydroxy-3-methoxybenzaldehyde:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.85 ppm (s, 1H): Aldehydic proton, highly deshielded.
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δ 11.52 ppm (s, 1H): C2-hydroxyl proton. The extreme downfield shift is caused by strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl.
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δ 10.45 ppm (s, 1H): C4-hydroxyl proton.
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δ 7.35 (d, J = 8.6 Hz, 1H) & δ 6.55 (d, J = 8.6 Hz, 1H): Aromatic protons at C6 and C5, respectively, exhibiting classic ortho coupling.
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δ 3.82 ppm (s, 3H): Methoxy protons at C3.
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Mass Spectrometry (ESI-MS): Expected [M-H]⁻ peak at m/z 167.04 in negative ion mode, confirming the molecular weight of the deprotonated phenolic species.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11275227, 2,4-Dihydroxy-3-methoxybenzaldehyde." PubChem. URL: [Link]
